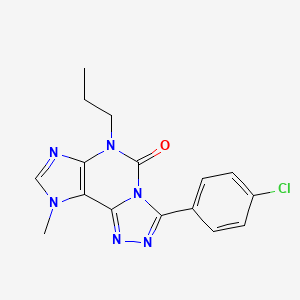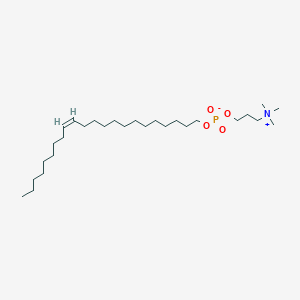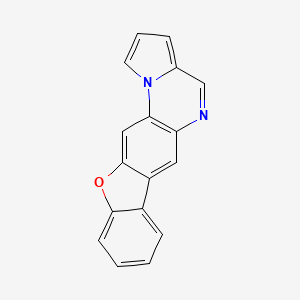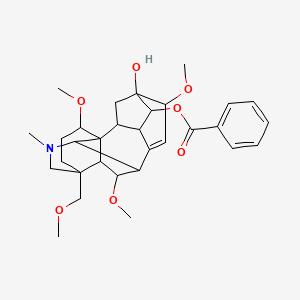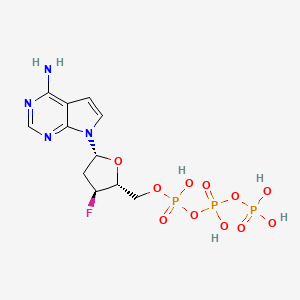
1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocnidilide is a naturally occurring phthalide compound predominantly found in the essential oil of Apium graveolens (celery). It is known for its significant biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . The compound has garnered attention in various scientific fields due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isocnidilide can be synthesized through several methods, including the hydro-distillation of Apium graveolens leaves. The process involves isolating the essential oil, followed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound . Another method involves the synthesis of butyltetra- and hexahydrophthalides to establish the identity of isocnidilide .
Industrial Production Methods: Industrial production of isocnidilide typically involves large-scale extraction from plant sources. The hydro-distillation method is commonly employed, where the plant material is subjected to steam distillation to extract the essential oil containing isocnidilide. This method ensures a high yield of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Isocnidilide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Isocnidilide can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of isocnidilide can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the isocnidilide molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of isocnidilide, such as hydroxylated or aminated compounds. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Isocnidilide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, isocnidilide is used as a precursor for synthesizing various bioactive molecules. Its unique structure makes it an ideal candidate for developing new pharmaceuticals and agrochemicals.
Biology: Biologically, isocnidilide exhibits significant antibacterial and antioxidant activities. It has been shown to inhibit the growth of Gram-positive bacteria and Candida albicans, making it a potential candidate for developing new antimicrobial agents .
Medicine: In medicine, isocnidilide’s anti-inflammatory properties are of particular interest. It has been demonstrated to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory response. This makes isocnidilide a promising compound for developing new anti-inflammatory drugs .
Industry: Industrially, isocnidilide is used in the formulation of various cosmetic and personal care products due to its antioxidant properties. It helps in preserving the stability and shelf-life of these products by preventing oxidative degradation .
Mecanismo De Acción
Isocnidilide exerts its effects through various molecular targets and pathways. The compound has been shown to interact with DNA gyrase, tyrosinase, and cyclooxygenase-2 (COX-2) enzymes . These interactions result in the inhibition of bacterial DNA replication, reduction of oxidative stress, and suppression of the inflammatory response, respectively. The molecular docking studies have demonstrated high binding affinity of isocnidilide for these targets, highlighting its potential as a therapeutic agent .
Comparación Con Compuestos Similares
- Sedanenolide
- Neocnidilide
- Trans-sedanolide
These compounds share similar structural features but differ in their biological activities and applications. Isocnidilide’s enhanced properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
3553-29-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1 |
Clave InChI |
UPJFTVFLSIQQAV-ONGXEEELSA-N |
SMILES isomérico |
CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1 |
SMILES canónico |
CCCCC1C2CCCC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


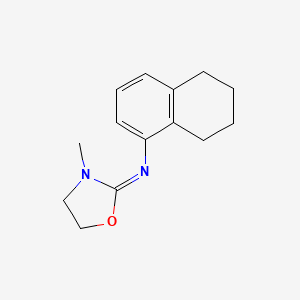
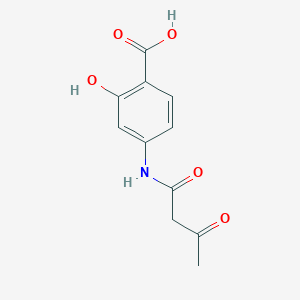
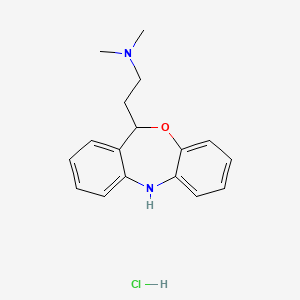
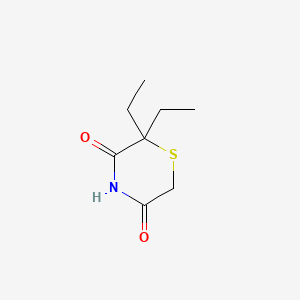
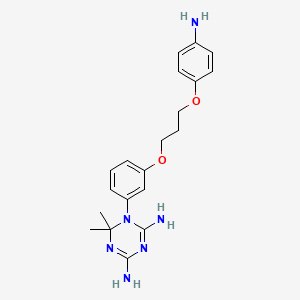
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
